molecular formula C20H22N2O4S B5106231 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide

Cat. No. B5106231
M. Wt: 386.5 g/mol
InChI Key: VDLZTALKOFROPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide, also known as Isothiazolidinone, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has shown promising results in the fields of medicine, biotechnology, and agriculture.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it easy to handle and store. However, one limitation of using 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone in lab experiments is its potential toxicity. It is essential to handle this compound with care and take appropriate safety precautions.

Future Directions

There are several potential future directions for the research on 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone. One possible direction is the development of new antibiotics based on the structure of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone. Another potential direction is the investigation of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone's potential applications in the field of agriculture. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been shown to have antimicrobial properties, making it a potential candidate for the development of new pesticides.
Conclusion:
In conclusion, 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone is a chemical compound that has shown promising results in scientific research. Its potential applications in the fields of medicine, biotechnology, and agriculture make it a compound of significant interest. The synthesis method for 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone is relatively simple, and its chemical properties make it easy to handle and store. However, it is essential to handle this compound with care due to its potential toxicity. Future research on 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone may lead to the development of new antibiotics, pesticides, and treatments for various diseases.

Synthesis Methods

The synthesis of 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone involves the reaction of 4-methyl-3-oxo-2-isothiazolidinone with 3-phenylpropylamine in the presence of a suitable base. The reaction proceeds via the formation of an intermediate, which is then treated with benzoyl chloride to obtain the final product. The synthesis method is relatively simple and can be carried out on a large scale.

Scientific Research Applications

3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamideinone has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15-14-27(25,26)22(20(15)24)18-11-5-10-17(13-18)19(23)21-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,13,15H,6,9,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLZTALKOFROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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